2-(4-Nitro-2H-imidazol-2-ylidene)-2,3-dihydro-1,3-thiazole-4-carbaldehyde
Description
Properties
CAS No. |
62720-08-5 |
|---|---|
Molecular Formula |
C7H4N4O3S |
Molecular Weight |
224.20 g/mol |
IUPAC Name |
2-(5-nitro-1H-imidazol-2-yl)-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C7H4N4O3S/c12-2-4-3-15-7(9-4)6-8-1-5(10-6)11(13)14/h1-3H,(H,8,10) |
InChI Key |
KMAKDIVMNGQTFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)C2=NC(=CS2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
One-Pot Sequential Condensation Approach
A highly efficient method involves a one-pot, sequential condensation of appropriate amines, cyanoacetate derivatives, and amino acid esters or their hydrochloride salts under neat or reflux conditions. This approach has been demonstrated for related imidazole derivatives and can be adapted for the target compound.
- Step 1: Reaction of a primary amine (bearing or capable of introducing the nitro group) with ethyl cyanoacetate to form an intermediate containing active methylene and imino groups.
- Step 2: Addition of ethyl glycinate hydrochloride (or similar amino acid ester hydrochloride) treated with triethylamine to activate the amino group.
- Step 3: Heating the mixture at around 70 °C for 2 hours under neat or ethanol reflux conditions to promote ring closure and formation of the imidazole-thiazole fused system with elimination of alcohol molecules.
This method yields the desired imidazole-4-one or imidazolidine-4-one derivatives with good to high yields (75–90%) depending on stoichiometry and reaction conditions.
| Entry | Cyclohexylamine (equiv) | Ethyl Cyanoacetate (equiv) | Ethyl Glycinate Hydrochloride (equiv) | Yield (%) |
|---|---|---|---|---|
| 1 | 1 | 1 | 1 | 75 |
| 2 | 1 | 1 | 1.2 | 90 |
| 3 | 1.2 | 1 | 1.2 | 80 |
| 4 | 1 | 1.2 | 1.2 | 80 |
| 5 | 1 | 1 | 1.5 | 85 |
Note: Although cyclohexylamine is used here as a model amine, substitution with nitro-substituted amines or nitro-containing intermediates can be employed to introduce the 4-nitro group on the imidazole ring.
Use of Imidazole N-Oxides and Subsequent Functionalization
Another approach involves the preparation of imidazole N-oxides as intermediates, which can be selectively benzylated and then deprotonated in the presence of elemental sulfur to yield imidazole-2-thiones. These intermediates can be further transformed to the target compound by:
- Selective substitution to introduce the nitro group at the 4-position.
- Formylation at the 4-position of the thiazole ring to install the aldehyde group.
This multi-step sequence allows for the generation of chiral and non-enolizable imidazole derivatives, which can be adapted for the synthesis of this compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| One-pot sequential condensation | Primary amine, ethyl cyanoacetate, ethyl glycinate hydrochloride | 70 °C, 2 h, neat or ethanol reflux | 75–90% | Efficient, user- and environment-friendly |
| Imidazole N-oxide intermediates | Imidazole N-oxides, benzylation agents, elemental sulfur | Multi-step, room temp to reflux | Moderate to good | Allows chiral and functionalized derivatives |
| Multicomponent reactions | Aldehydes, hydrazines, alkynes, isonitriles | Mild to moderate heating, various solvents | Variable | Useful for heterocyclic analogs, adaptable |
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitro-1H-imidazol-2-yl)thiazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(4-Nitro-1H-imidazol-2-yl)thiazole-4-carboxylic acid.
Reduction: 2-(4-Amino-1H-imidazol-2-yl)thiazole-4-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitro-1H-imidazol-2-yl)thiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-(4-Nitro-1H-imidazol-2-yl)thiazole-4-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes or receptors, thereby modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs can be categorized into three groups based on the provided evidence:
Nitroimidazole Derivatives (): Compounds like 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols share the nitroimidazole core but lack the thiazole-carbaldehyde moiety. However, the absence of a thiazole ring in these analogs limits direct reactivity comparisons .
Thiazole-Triazole Hybrids () :
- Derivatives such as 9a–9e feature thiazole rings substituted with triazole-acetamide groups. Unlike the target compound’s carbaldehyde, these analogs prioritize hydrogen-bonding interactions via amide groups, which may enhance solubility and biological target affinity. For example, compound 9c (melting point: 214–216°C) demonstrates how aryl substituents (e.g., bromophenyl) influence physical properties—a trend that could extend to the target compound’s carbaldehyde-substituted thiazole .
Thiazole-Nitrile Derivatives (): 1,3-Thiazole-4-carbonitrile exhibits a nitrile group at the 4-position instead of a carbaldehyde. The nitrile’s strong electron-withdrawing nature contrasts with the carbaldehyde’s dual role as an electrophile and hydrogen-bond acceptor.
Physicochemical Properties
- Melting Points : Thiazole-triazole hybrids (e.g., 9c : 214–216°C) suggest that carbaldehyde substitution could lower melting points due to reduced symmetry or weaker packing .
- Spectroscopy : The target compound’s IR spectrum would show C=O stretching (~1700 cm⁻¹) distinct from nitriles (~2200 cm⁻¹) in . ¹H NMR would reveal aldehyde protons (~9–10 ppm) absent in nitrile or amide analogs .
Biological Activity
The compound 2-(4-Nitro-2H-imidazol-2-ylidene)-2,3-dihydro-1,3-thiazole-4-carbaldehyde is a heterocyclic compound that integrates both imidazole and thiazole rings. This combination is significant in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound based on various research findings, case studies, and data tables.
| Property | Value |
|---|---|
| CAS Number | 62720-08-5 |
| Molecular Formula | C7H4N4O3S |
| Molecular Weight | 224.20 g/mol |
| IUPAC Name | 2-(5-nitro-1H-imidazol-2-yl)-1,3-thiazole-4-carbaldehyde |
| InChI Key | KMAKDIVMNGQTFA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its structural components:
- Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
- Aldehyde Group : The aldehyde functionality may participate in various chemical reactions, enhancing the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- A study demonstrated that thiazole derivatives showed potent activity against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from to .
Anticancer Activity
The compound has shown promise in anticancer research:
- Thiazole derivatives have been reported to inhibit cancer cell proliferation significantly. For example, compounds with similar thiazole structures exhibited IC50 values as low as , indicating strong cytotoxic activity against cancer cell lines .
Anti-inflammatory Effects
The presence of the imidazole ring suggests potential anti-inflammatory properties:
- Compounds featuring imidazole and thiazole moieties have been explored for their ability to modulate inflammatory pathways, although specific data for this compound is still limited.
Case Studies and Research Findings
- Anticancer Studies :
- Antimicrobial Efficacy :
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
